(3,5-Difluoropyridin-4-yl)methanamine dihydrochloride
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Overview
Description
(3,5-Difluoropyridin-4-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C6H7F2N·2HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of fluorine atoms in the pyridine ring significantly alters its chemical properties, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Difluoropyridin-4-yl)methanamine dihydrochloride typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the Balz-Schiemann reaction, which involves the diazotization of aniline derivatives followed by fluorination. Another method is the Umemoto reaction, which uses electrophilic fluorinating agents to introduce fluorine atoms into the pyridine ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3,5-Difluoropyridin-4-yl)methanamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atoms in the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various functionalized pyridine derivatives .
Scientific Research Applications
(3,5-Difluoropyridin-4-yl)methanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of (3,5-Difluoropyridin-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to certain enzymes and receptors, thereby modulating their activity. This interaction can lead to inhibition or activation of the target molecules, depending on the specific context .
Comparison with Similar Compounds
Similar Compounds
- (2,4-Difluoropyridin-3-yl)methanamine dihydrochloride
- (3,5-Difluoropyridin-2-yl)methanamine dihydrochloride
- (3,5-Difluoropyridin-6-yl)methanamine dihydrochloride
Uniqueness
(3,5-Difluoropyridin-4-yl)methanamine dihydrochloride is unique due to the specific positioning of the fluorine atoms on the pyridine ring. This positioning significantly influences its chemical reactivity and biological activity, making it distinct from other fluorinated pyridine derivatives .
Properties
Molecular Formula |
C6H8Cl2F2N2 |
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Molecular Weight |
217.04 g/mol |
IUPAC Name |
(3,5-difluoropyridin-4-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C6H6F2N2.2ClH/c7-5-2-10-3-6(8)4(5)1-9;;/h2-3H,1,9H2;2*1H |
InChI Key |
DEMZZJJHUGFQRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)F)CN)F.Cl.Cl |
Origin of Product |
United States |
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